Bumetanide-d5 is a deuterated analog of bumetanide, which is a potent loop diuretic used primarily in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease. The deuteration of this compound enhances its stability and allows for more precise analytical studies, particularly in pharmacokinetic research and therapeutic drug monitoring. Bumetanide-d5 is classified under the category of diuretics and is known for its mechanism of action as an inhibitor of the sodium-potassium-chloride cotransporter 2 (NKCC2) in the renal system.
Bumetanide-d5 is derived from the parent compound, bumetanide, through deuteration, which involves replacing hydrogen atoms with deuterium. This modification increases the compound's mass and alters its isotopic signature without significantly changing its chemical properties. The compound is cataloged under the Chemical Abstracts Service number 1216739-35-3 and has various applications in scientific research, particularly in method validation and quality control processes in pharmaceutical development .
The synthesis of bumetanide-d5 can be achieved through several methods, primarily involving the deuteration of the existing bumetanide molecule. A notable synthetic route includes a multi-step reaction process that utilizes deuterated reagents to achieve the desired isotopic substitution.
Technical details regarding the specific conditions (temperature, pressure, catalysts) are often proprietary but generally involve careful control to maximize yield and purity.
Bumetanide-d5 has a molecular formula of . The structure retains the core features of bumetanide but incorporates deuterium atoms at specific positions within the molecular framework.
Bumetanide-d5 participates in various chemical reactions typical of sulfonamide compounds. These reactions include:
Bumetanide-d5 functions primarily as an inhibitor of the sodium-potassium-chloride cotransporter 2 (NKCC2) located in the thick ascending limb of Henle's loop in the nephron.
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm structure and purity .
Bumetanide-d5 is primarily utilized in scientific research settings:
Bumetanide-d5 is a deuterium-labeled isotopologue of the loop diuretic bumetanide, specifically engineered by replacing five hydrogen atoms with deuterium (²H or D) at the phenoxy ring positions. Its systematic IUPAC name is 3-(butylamino)-4-(pentadeuteriophenoxy)-5-sulfamoylbenzoic acid, with the molecular formula C₁₇H₁₅D₅N₂O₅S and a molecular weight of 369.45 g/mol [3] [7]. The compound retains the core structure of bumetanide—a sulfamyl benzoic acid derivative with a butylamino side chain—while isotopic substitution occurs exclusively on the phenoxy ring (C₆D₅O-) [5] [7]. This strategic labeling minimizes alterations to the molecule’s pharmacophore, preserving its biological activity while enabling distinct analytical detection.
Table 1: Structural Properties of Bumetanide-d5
Property | Specification |
---|---|
CAS Registry Number | 1216739-35-3 |
Molecular Formula | C₁₇H₁₅D₅N₂O₅S |
Molecular Weight | 369.45 g/mol |
Deuterium Positions | Phenoxy ring (2,3,4,5,6-positions) |
Purity Standards | >95% (HPLC-confirmed) |
Chemical Stability | Stable under recommended storage conditions |
Deuterium labeling, such as in Bumetanide-d5, leverages the kinetic isotope effect (KIE), where deuterium’s higher mass than hydrogen (²H vs. ¹H) strengthens chemical bonds. This alters metabolic pathways—potentially slowing hepatic oxidation—and enhances metabolic stability without modifying primary pharmacology [5] [8]. In analytical chemistry, Bumetanide-d5 serves as an essential internal standard for quantitative assays:
Table 2: Analytical Applications of Bumetanide-d5
Application Context | Function | Technical Advantage |
---|---|---|
LC-MS Quantitation | Internal Standard | Corrects matrix effects; enhances accuracy |
Metabolic Stability Assays | Isotopic Tracer | Distinguishes parent drug from metabolites |
Protein Binding Studies | Binding Affinity Control | Normalizes recovery variations |
Biochemical Properties
Bumetanide-d5 exhibits identical inhibitory activity against key pharmacological targets like the Na⁺-K⁺-Cl⁻ cotransporters NKCC1 (IC₅₀ ≈ 0.68 µM) and NKCC2 (IC₅₀ ≈ 4.0 µM) compared to non-deuterated bumetanide [5] [8]. This equivalence confirms deuteriation does not impair target engagement. However, subtle differences emerge in:
Pharmacodynamic (PD) Effects
Deuterium labeling does not alter bumetanide’s in vivo PD mechanisms. Like its parent compound, Bumetanide-d5 achieves diuresis by inhibiting renal NKCC2. Notably, studies using Mct6-knockout mice reveal that bumetanide’s renal uptake depends partly on MCT6 transporters—a process Bumetanide-d5 would share, given its structural congruence [2].
Analytical and Pharmacokinetic (PK) Utility
Table 3: Pharmacological and Functional Comparison
Parameter | Non-Deuterated Bumetanide | Bumetanide-d5 |
---|---|---|
Molecular Weight | 364.42 g/mol | 369.45 g/mol |
NKCC1 Inhibition (IC₅₀) | 0.68 µM | Identical |
Protein Binding | >95% | >95% |
Primary Metabolic Route | N-butyl oxidation | Slowed N-butyl oxidation |
Renal Transporter Affinity | MCT6/OAT-dependent | Equivalent substrate profile |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3